5-[chloro(difluoro)methyl]-1-[(4-chlorophenyl)sulfonyl]-2,3-dihydro-1H-1,4-diazepine
CAS No.: 477848-83-2
Cat. No.: VC4647761
Molecular Formula: C12H10Cl2F2N2O2S
Molecular Weight: 355.18
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 477848-83-2 |
|---|---|
| Molecular Formula | C12H10Cl2F2N2O2S |
| Molecular Weight | 355.18 |
| IUPAC Name | 5-[chloro(difluoro)methyl]-1-(4-chlorophenyl)sulfonyl-2,3-dihydro-1,4-diazepine |
| Standard InChI | InChI=1S/C12H10Cl2F2N2O2S/c13-9-1-3-10(4-2-9)21(19,20)18-7-5-11(12(14,15)16)17-6-8-18/h1-5,7H,6,8H2 |
| Standard InChI Key | FPRWVEWSXBCZSI-UHFFFAOYSA-N |
| SMILES | C1CN(C=CC(=N1)C(F)(F)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl |
Introduction
Molecular Formula and Weight
IUPAC Name
The IUPAC name for the compound is:
5-[chloro(difluoro)methyl]-1-(4-chlorophenyl)sulfonyl-2,3-dihydro-1H-1,4-diazepine .
Structural Representation
The compound contains:
-
A diazepine ring (a seven-membered heterocycle with two nitrogen atoms).
-
A chlorodifluoromethyl group attached to the diazepine ring.
-
A p-chlorophenylsulfonyl group, which contributes to its sulfonamide functionality.
SMILES Notation
The SMILES representation is:
C1CN(C=CC(=N1)C(F)(F)Cl)S(=O)(=O)C2=CC=C(C=C2)Cl .
Synthesis Pathways
The synthesis of this compound generally involves:
-
Formation of the Diazepine Ring:
-
The diazepine backbone is synthesized through condensation reactions involving amines and aldehydes or ketones.
-
-
Introduction of Functional Groups:
-
The chlorodifluoromethyl group is added via halogenation reactions.
-
The p-chlorophenylsulfonyl group is introduced through sulfonation using chlorobenzenesulfonyl chloride.
-
-
Purification and Characterization:
Pharmaceutical Applications
The compound's structure suggests potential biological activity due to:
-
The presence of a sulfonamide group, which is commonly found in drugs with antibacterial or anti-inflammatory properties.
-
The diazepine ring system, which is a core structure in many psychoactive drugs.
Research Interest
The compound has been studied for its potential as a synthetic intermediate in designing new therapeutic agents targeting specific biological pathways .
Safety and Handling
While specific safety data for this compound is unavailable, general precautions for handling sulfonamides and halogenated compounds include:
-
Use of personal protective equipment (PPE).
-
Avoiding inhalation or skin contact due to possible irritant effects.
-
Proper storage in a cool, dry place away from incompatible substances.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume